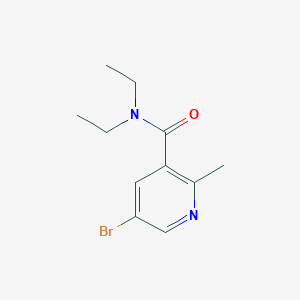

5-Bromo-N,N-diethyl-2-methylnicotinamide

Description

BenchChem offers high-quality 5-Bromo-N,N-diethyl-2-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-N,N-diethyl-2-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C11H15BrN2O |

|---|---|

Molecular Weight |

271.15 g/mol |

IUPAC Name |

5-bromo-N,N-diethyl-2-methylpyridine-3-carboxamide |

InChI |

InChI=1S/C11H15BrN2O/c1-4-14(5-2)11(15)10-6-9(12)7-13-8(10)3/h6-7H,4-5H2,1-3H3 |

InChI Key |

UPKMMVYQULMQIF-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)C(=O)C1=C(N=CC(=C1)Br)C |

Origin of Product |

United States |

Foundational & Exploratory

Chemical structure and properties of 5-Bromo-N,N-diethyl-2-methylnicotinamide

The following is an in-depth technical guide on 5-Bromo-N,N-diethyl-2-methylnicotinamide , structured for researchers and drug development professionals.

Structural Analysis, Synthetic Pathways, and Pharmacophore Utility[1][2][3]

Executive Summary

5-Bromo-N,N-diethyl-2-methylnicotinamide is a highly functionalized pyridine building block used primarily in the synthesis of pharmaceutical agents and agrochemicals.[1][2] Characterized by a trisubstituted pyridine ring, it features three distinct reactive handles: a sterically demanding diethylamide group at C3, a bromine atom at C5 suitable for cross-coupling, and a methyl group at C2 capable of lateral functionalization.[3]

This guide provides a comprehensive analysis of its physicochemical properties, validated synthesis routes from commercially available precursors, and its strategic application in structure-activity relationship (SAR) studies, particularly for kinase inhibitors and GPCR ligands.[3]

Chemical Identity & Structural Analysis[3][4][5]

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 5-Bromo-N,N-diethyl-2-methylpyridine-3-carboxamide |

| Common Name | 5-Bromo-N,N-diethyl-2-methylnicotinamide |

| CAS Number | Not widely listed in public registries; often indexed by catalog IDs (e.g., BD00761089) |

| Molecular Formula | C₁₁H₁₅BrN₂O |

| Molecular Weight | 271.15 g/mol |

| SMILES | CCN(CC)C(=O)C1=C(N=CC(Br)=C1)C |

Structural Pharmacophore Analysis

The molecule's utility stems from the electronic and steric interplay of its substituents:

-

C3-Diethylamide: Acts as a robust ortho-directing group (DoM) and provides metabolic stability compared to secondary amides.[2][3] The diethyl chains create a hydrophobic pocket, often improving blood-brain barrier (BBB) permeability in derived drugs.[3]

-

C5-Bromine: Located meta to the ring nitrogen and meta to the amide, this position is electronically activated for Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) without interference from the C2-methyl group.[1][2]

-

C2-Methyl: Provides steric protection to the pyridine nitrogen, reducing non-specific binding in biological systems.[3] It also serves as a "benzylic" site for lateral lithiation or oxidation.[3]

Physicochemical Properties

Note: Values below are derived from structure-property relationship (SPR) algorithms and analog data where experimental values are proprietary.

| Property | Value (Estimated/Observed) | Significance |

| Physical State | Viscous Oil or Low-Melting Solid | Diethyl groups disrupt crystal packing.[1][2][3] |

| Boiling Point | ~340°C (at 760 mmHg) | High thermal stability.[3] |

| Solubility | Soluble in DCM, DMSO, MeOH, EtOAc | Lipophilic nature (LogP > 2).[3] |

| pKa (Conj. Acid) | ~2.5 - 3.0 | The electron-withdrawing Br and Amide groups significantly reduce the basicity of the pyridine nitrogen (vs. Pyridine pKa 5.2).[2][3] |

| LogP | 2.4 ± 0.3 | Moderate lipophilicity, ideal for CNS-active drug scaffolds.[3] |

| Topological Polar Surface Area (TPSA) | 33.2 Ų | Indicates good membrane permeability.[3] |

Synthesis & Manufacturing Protocols

Since the specific CAS is not a commodity chemical, it is synthesized from 5-bromo-2-methylnicotinic acid or its ethyl ester (CAS 129477-21-0).[1][2][3]

Route A: Acid Chloride Activation (Standard Scale-Up)

This route is preferred for gram-to-kilogram scale synthesis due to cost-efficiency.[1][2][3]

Step 1: Hydrolysis (if starting from Ester) [3]

-

Reagents: LiOH (2.0 eq), THF/H₂O (3:1).[3]

-

Conditions: Stir at RT for 4h. Acidify to pH 3 with 1N HCl. Filter precipitate.[3]

Step 2: Amide Coupling via Acid Chloride

-

Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride, cat.[3] DMF.[3][4]

-

Solvent: Dichloromethane (DCM) or Toluene.[3]

-

Procedure:

-

Workup: Wash with NaHCO₃, Brine.[3] Dry over Na₂SO₄.[3][4][5]

Route B: Direct Peptide Coupling (Discovery Scale)

Preferred for library synthesis to avoid moisture-sensitive acid chlorides.[3]

-

Reagents: HATU (1.2 eq), DIPEA (3.0 eq), Diethylamine (1.5 eq).[3]

-

Solvent: DMF.

-

Conditions: Stir at RT for 12h.

-

Advantage: Milder conditions, tolerates sensitive functional groups if present.[3]

Synthesis Workflow Diagram

Figure 1: Synthetic pathways from commercially available ester precursors.[3]

Reactivity & Applications in Drug Discovery[1][3]

This scaffold is a "privileged structure" in medicinal chemistry.[3] Its reactivity profile allows for sequential functionalization.[3]

C5-Bromine: Palladium-Catalyzed Cross-Coupling

The bromine atom is the most reactive site.[1][2][3]

-

Suzuki-Miyaura: Coupling with aryl/heteroaryl boronic acids.[3]

-

Buchwald-Hartwig: Amination with primary/secondary amines.[3]

-

Catalyst: Pd₂dba₃ + Xantphos/BINAP.[3]

-

Application: Introducing solubility-enhancing amine tails.

-

C2-Methyl: Lateral Functionalization

The methyl group at C2 is activated by the electron-deficient pyridine ring.[1][2][3]

-

Oxidation: SeO₂ oxidation yields the aldehyde , a precursor for reductive amination.[3]

-

Lateral Lithiation: Treatment with LDA at -78°C can deprotonate the methyl group (forming a lateral anion) rather than the ring, allowing reaction with electrophiles (alkyl halides, aldehydes).[3]

Reactivity Map[1][2][3]

Figure 2: Chemoselective reactivity profile of the scaffold.

Safety & Handling (HSE Protocols)

While specific MSDS data may be sparse for this custom intermediate, standard protocols for halogenated pyridines apply.[3]

-

Hazard Classification (GHS):

-

Handling: Use in a fume hood.[3] Avoid contact with strong oxidizing agents.[3]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. The benzylic methyl group can be sensitive to air oxidation over prolonged periods.[3]

References

-

PubChem Compound Summary. 5-Bromo-3-methylpyridine-2-carboxylic acid (Precursor).[1][2][3] National Center for Biotechnology Information.[3] Accessed March 2026.[3] Link[2][7]

-

GuideChem. Synthesis of 5-Bromo-2-methyl-nicotinic acid ethyl ester. Technical Report on Pyridine Esterification.[3] Link

-

Li, J. J. Name Reactions and Reagents in Organic Synthesis. Wiley-Interscience.[3] (General reference for Suzuki/Buchwald protocols on pyridines).

-

Schlosser, M. Organometallics in Synthesis: A Manual.[3] (Reference for regioselective lithiation of nicotinamides).

Sources

- 1. 1211589-13-7|3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one|BLD Pharm [bldpharm.com]

- 2. 104290-44-0|5-Bromo-N,N-diethylnicotinamide|BLD Pharm [bldpharm.com]

- 3. CAS 886365-28-2: Methyl 5-bromo-2-chloro-4-pyridinecarboxy… [cymitquimica.com]

- 4. 5-BROMO-2-(METHYLTHIO)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. alchempharmtech.com [alchempharmtech.com]

- 7. 5-Bromo-3-methylpyridine-2-carboxylic acid | C7H6BrNO2 | CID 45789779 - PubChem [pubchem.ncbi.nlm.nih.gov]

Therapeutic Potential of 5-Bromo-Substituted Nicotinamide Derivatives: A Comprehensive Technical Guide

Executive Summary

As drug discovery pivots toward highly targeted, mechanism-driven therapies, the architectural precision of small-molecule scaffolds becomes paramount. 5-bromo-substituted nicotinamide derivatives have emerged not merely as versatile synthetic intermediates, but as potent, standalone pharmacophores. This technical guide synthesizes the chemical rationale, mechanistic pathways, and self-validating experimental protocols surrounding these derivatives. By examining their roles in epigenetic remodeling, neuromodulation, and neurodegeneration, we provide a field-proven blueprint for researchers and drug development professionals leveraging this scaffold.

The Chemical Rationale: The 5-Bromo Advantage

In medicinal chemistry, the substitution of a hydrogen atom with a halogen is a deliberate structural intervention. The introduction of a bromine atom at the C5 position of the nicotinamide ring achieves three critical objectives:

-

Electronic Modulation: Bromine exerts a moderate-to-strong electron-withdrawing effect via induction, which lowers the pKa of the pyridine nitrogen[1]. This alters the molecule's hydrogen-bonding network within target enzyme active sites, often increasing binding affinity.

-

Lipophilic Enhancement: The heavy halogen atom significantly increases the partition coefficient (LogP). For central nervous system (CNS) targets, this lipophilic boost is a non-negotiable requirement for penetrating the blood-brain barrier (BBB)[2].

-

Synthetic Versatility: The C-Br bond serves as an ideal electrophilic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Sonogashira, Suzuki-Miyaura)[3],[4]. This allows for the rapid, late-stage functionalization of the pyridine ring to probe structure-activity relationships (SAR) without disrupting the critical amide pharmacophore.

Core Therapeutic Applications & Mechanistic Causality

Epigenetic Remodeling via NNMT Inhibition

Nicotinamide N-methyltransferase (NNMT) is a metabolic enzyme that methylates nicotinamide (NAM) using the universal methyl donor S-adenosylmethionine (SAM)[4]. In pathologies such as glioblastoma, obesity, and diabetes, NNMT is severely overexpressed[5]. This overexpression acts as a "methyl sink," depleting cellular SAM, driving DNA hypomethylation, and accelerating tumor growth[5].

The Causality: 5-bromonicotinamide serves as the core precursor for synthesizing alkynyl bisubstrate inhibitors (e.g., NS1). By coupling an alkyne linker to the 5-position, researchers created a molecule that perfectly mimics the linear, 180° transition state geometry of the NNMT-catalyzed methyl transfer[4]. The alkyne spans the enzyme's methyl transfer tunnel with ideal shape complementarity, resulting in sub-nanomolar inhibition (Ki = 500 pM)[4].

Mechanistic pathway of NNMT inhibition by 5-bromonicotinamide derivatives.

Neuromodulation via mGluR4 and 5-HT2A Receptors

Altered glutamatergic signaling is a hallmark of numerous severe CNS disorders. 2-Amino-5-bromonicotinamide is utilized to synthesize substituted quinazolinone derivatives[6],[7]. The Causality: These derivatives act as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 4 (mGluR4)[6]. Because mGluR4 functions primarily as a presynaptic autoreceptor coupled to Gi/o proteins, its allosteric activation directly decreases the release of glutamate from presynaptic terminals, mitigating excitotoxicity[6]. Similarly, other primary amine derivatives of 5-bromonicotinamide have been validated as modulators of the 5-HT2A serotonin receptor, offering therapeutic potential for sleep disorders[8].

Disease-Modifying Therapy in Alzheimer's Disease

In the pursuit of Alzheimer's disease (AD) therapeutics, lowering Amyloid-Precursor-Protein (APP) is a primary objective. High-throughput screening of small-molecule libraries identified compounds containing a 5-bromonicotinamide moiety as potent APP-lowering agents[2]. The Causality: These molecules actively reduce the intracellular and plasma membrane-bound APP, subsequently driving down the levels of neurotoxic Aβ40 and Aβ42 peptides by up to 59%[2]. The presence of the bromine atom was shown to be highly specific for this activity, as structurally similar compounds lacking the halogen exhibited reduced or zero efficacy[2].

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the pharmacological metrics of key 5-bromo-substituted nicotinamide derivatives are summarized below:

| Derivative / Compound Class | Primary Target | Therapeutic Indication | Key Activity Metric | Reference Source |

| Alkynyl Bisubstrate (NS1) | NNMT Enzyme | Glioblastoma, Metabolic Disorders | ||

| Quinazolinone Derivatives | mGluR4 | CNS Glutamatergic Disorders | Positive Allosteric Modulation | |

| Compound A & D Scaffolds | APP / Aβ Peptides | Alzheimer's Disease | 36%–59% Reduction in Aβ40 | |

| N-Alkyl Derivatives | 5-HT2A Receptor | Sleep Disorders | Target Binding Confirmation |

Experimental Methodologies: Self-Validating Workflows

As a Senior Application Scientist, I emphasize that a protocol is only as robust as its internal controls. The following methodologies are designed as self-validating systems, ensuring that false positives are structurally eliminated from the workflow.

Protocol A: Synthesis of Alkynyl Bisubstrate Inhibitors via Sonogashira Coupling

Objective: Chemically couple 5-bromonicotinamide with a terminal alkyne to generate an NNMT bisubstrate inhibitor[5].

Step-by-Step Methodology:

-

Preparation: Charge a reaction vial with the terminal alkyne (1.0 equiv), 5-bromonicotinamide (2.5 equiv), and CuI (25 mol%)[5].

-

Atmospheric Control (Critical Causality): Purge the vial headspace with nitrogen for exactly 5 minutes[5]. Why? Oxygen rapidly oxidizes the Pd(0) catalyst to inactive Pd(II) and promotes the unwanted oxidative homocoupling of the alkyne (Glaser coupling).

-

Solvent Addition: Add a degassed 5:1:1.5 mixture of toluene, DMF, and diisopropylamine[5]. Why? This specific ratio provides optimal solubility for the highly polar nicotinamide while maintaining the exact basicity required to deprotonate the terminal alkyne.

-

Catalysis: Introduce the Palladium catalyst under positive nitrogen pressure and stir at room temperature.

Self-Validation System:

-

Kinetic Indicator: Quench aliquots hourly. Analyze via LC-MS. The reaction is validated by the disappearance of the 5-bromonicotinamide isotopic doublet (

Br/ -

Structural Confirmation: Post-purification,

H-NMR must show the complete disappearance of the terminal alkyne proton (typically around 2.5 ppm), confirming successful insertion.

Self-validating synthetic workflow for 5-bromonicotinamide bisubstrate inhibitors.

Protocol B: High-Throughput NNMT Inhibition Assay

Objective: Accurately quantify the

Step-by-Step Methodology:

-

Incubation: Plate recombinant human NNMT enzyme with the derivative at varying logarithmic concentrations (10 pM to 10 µM) in assay buffer.

-

Initiation: Trigger the enzymatic reaction by adding SAM and NAM substrates. Causality: Initiating with the substrate rather than the enzyme ensures that the inhibitor has achieved binding equilibrium with the target.

-

Quenching: Terminate the reaction after 30 minutes using 1% formic acid to denature the enzyme.

-

Quantification: Measure the conversion of SAM to S-adenosylhomocysteine (SAH) or NAM to 1-methylnicotinamide (MNA) using LC-MS/MS.

Self-Validation System:

-

Positive Control: Run MS2756 (a known, weaker NNMT inhibitor) in parallel[4]. If the IC50 of MS2756 shifts from historical baselines, the assay plate is discarded.

-

Negative Control: DMSO-only vehicle wells establish the baseline maximum enzyme velocity (

). -

Statistical Integrity: Calculate the Z-factor. The assay is only considered self-validated and acceptable for hit progression if

.

References

-

Policarpo, R. L., et al. "High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT)." Journal of Medicinal Chemistry, 2019. URL:[Link]

-

Rosenkranz, S. C., et al. "Amyloid-Precursor-Protein-Lowering Small Molecules for Disease Modifying Therapy of Alzheimer's Disease." PLOS One, 2013. URL:[Link]

- WIPO Patent WO2020021064A1. "Substituted quinazolinone derivatives and their use as positive allosteric modulators of mGluR4." World Intellectual Property Organization, 2020.

- USPTO Patent US8664258B2. "Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto." United States Patent and Trademark Office, 2014.

Sources

- 1. 5- Bromonicotinamide (28733-43-9) at Best Price in Ankleshwar, Gujarat | Cynor Laboratories [tradeindia.com]

- 2. Amyloid-Precursor-Protein-Lowering Small Molecules for Disease Modifying Therapy of Alzheimer's Disease | PLOS One [journals.plos.org]

- 3. 5-Bromonicotinic acid | 20826-04-4 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. High-Affinity Alkynyl Bisubstrate Inhibitors of Nicotinamide N-Methyltransferase (NNMT) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2020021064A1 - Substituted quinazolinone derivatives and their use as positive allosteric modulators of mglur4 - Google Patents [patents.google.com]

- 7. CAS 58483-98-0: 2-Amino-5-bromo-3-pyridinecarboxamide [cymitquimica.com]

- 8. US8664258B2 - Primary amines and derivatives thereof as modulators of the 5-HT2A serotonin receptor useful for the treatment of disorders related thereto - Google Patents [patents.google.com]

5-Bromo-N,N-diethyl-2-methylnicotinamide CAS number and chemical identifiers

5-Bromo-N,N-diethyl-2-methylnicotinamide: A Technical Guide to Synthesis, Characterization, and Drug Discovery Applications

Executive Summary

In contemporary medicinal chemistry, functionalized pyridines serve as privileged scaffolds due to their favorable physicochemical properties and predictable metabolic profiles. 5-Bromo-N,N-diethyl-2-methylnicotinamide is a highly specialized building block that combines three strategic vectors: a 2-methyl group for conformational restriction, an N,N-diethyl carboxamide for lipophilicity and hydrogen-bond acceptance, and a 5-bromo substituent acting as a versatile handle for late-stage functionalization. This whitepaper provides a comprehensive protocol for its synthesis, structural validation, and downstream application in cross-coupling methodologies.

Chemical Identity and Structural Parameters

While structural analogs like 5-bromo-N,N-diethylnicotinamide possess registered CAS numbers, the specific 2-methyl derivative is often cataloged as a custom or proprietary intermediate without a globally registered CAS Registry Number (often denoted as N/A in commercial libraries)[1]. However, its identity is unambiguously defined by its molecular topology and its direct precursor, 5-bromo-2-methylnicotinic acid (CAS: 351003-02-6)[2].

Table 1: Chemical Identifiers and Physicochemical Properties

| Parameter | Value |

| Chemical Name | 5-Bromo-N,N-diethyl-2-methylnicotinamide |

| CAS Number | Unregistered / N/A (Precursor CAS: 351003-02-6) |

| Molecular Formula | C11H15BrN2O |

| Molecular Weight | 271.16 g/mol |

| SMILES | Cc1ncc(Br)cc1C(=O)N(CC)CC |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 2 (Amide Carbonyl, Pyridine Nitrogen) |

| Rotatable Bonds | 3 |

Mechanistic Synthesis & Experimental Protocol

The synthesis of 5-bromo-N,N-diethyl-2-methylnicotinamide relies on the amidation of 5-bromo-2-methylnicotinic acid with diethylamine.

Expertise & Causality in Reagent Selection: The presence of the 2-methyl group ortho to the carboxylic acid introduces significant steric hindrance. Standard carbodiimide coupling agents (e.g., EDC/HOBt) often exhibit sluggish kinetics and lower yields due to the difficult formation of the active ester in a crowded environment. To overcome this, uronium-based coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are strongly recommended. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester intermediate, which accelerates the aminolysis step even with a sterically demanding secondary amine like diethylamine[3].

Step-by-Step Protocol (Self-Validating System):

-

Activation: Dissolve 5-bromo-2-methylnicotinic acid (1.0 equiv, 10 mmol) in anhydrous N,N-dimethylformamide (DMF) (0.2 M) under an inert atmosphere (N2 or Ar). Add N,N-diisopropylethylamine (DIPEA) (3.0 equiv) followed by HATU (1.1 equiv). Stir at room temperature for 15 minutes to ensure complete formation of the HOAt active ester.

-

Validation: A color change to pale yellow typically indicates active ester formation.

-

-

Aminolysis: Add diethylamine (1.5 equiv) dropwise to the activated mixture. Stir at room temperature for 4-6 hours.

-

Validation: Monitor via LC-MS; the mass peak of the acid (m/z 216/218) should disappear, replaced by the product peak (m/z 271/273, [M+H]+).

-

-

Quench & Extraction: Dilute the reaction mixture with ethyl acetate (EtOAc) and quench with water. Separate the layers and extract the aqueous phase twice with EtOAc.

-

Self-Validating Workup:

-

Wash the combined organic layers with 1M HCl (aq) . Causality: This protonates and removes any unreacted diethylamine and DIPEA into the aqueous layer.

-

Wash with saturated NaHCO3 (aq) . Causality: This deprotonates and removes any trace unreacted 5-bromo-2-methylnicotinic acid.

-

Wash with brine (5x) . Causality: Multiple brine washes are critical to partition the highly polar DMF out of the organic phase.

-

-

Drying & Concentration: Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure to yield the crude product. Purify via flash column chromatography (Hexanes/EtOAc gradient) if necessary.

Fig 1. Amide coupling workflow for 5-Bromo-N,N-diethyl-2-methylnicotinamide synthesis.

Downstream Applications in Medicinal Chemistry

The strategic value of 5-bromo-N,N-diethyl-2-methylnicotinamide lies in the reactivity of the C5 carbon-bromine bond. Bromopyridines are excellent electrophiles for palladium-catalyzed cross-coupling reactions, allowing researchers to rapidly expand structure-activity relationships (SAR)[4].

-

Suzuki-Miyaura Coupling: Reacting the core with various aryl or heteroaryl boronic acids yields biaryl systems. The N,N-diethyl amide forces the adjacent aryl group into a non-planar conformation, which is highly desirable for disrupting flat, off-target binding (e.g., hERG liability) and improving aqueous solubility.

-

Buchwald-Hartwig Amination: Coupling with primary or secondary amines introduces hydrogen bond donors at the C5 position, altering the electronic distribution of the pyridine ring and tuning the pKa of the basic nitrogen.

Fig 2. Downstream functionalization pathways leveraging the 5-bromo substituent.

Table 2: Optimization Parameters for Downstream Suzuki Coupling

| Parameter | Recommended Choice | Causality / Rationale |

| Catalyst | Pd(dppf)Cl₂ | Bidentate ligand prevents catalyst deactivation by the pyridine nitrogen. |

| Base | K₂CO₃ or K₃PO₄ | Mild enough to tolerate the amide, strong enough to activate the boronic acid. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Ensures solubility of both the lipophilic bromide and the inorganic base. |

| Temperature | 80°C - 100°C | Overcomes the activation energy barrier for oxidative addition into the C(sp²)-Br bond. |

Conclusion

5-Bromo-N,N-diethyl-2-methylnicotinamide is a robust, modular intermediate. By employing high-efficiency uronium coupling reagents to navigate steric bottlenecks, chemists can reliably synthesize this core. Its subsequent deployment in palladium-catalyzed networks provides a direct vector to complex, sp³-enriched biaryl and amino-pyridine architectures critical for modern drug discovery.

References

- 104290-44-0 | 5-Bromo-N,N-diethylnicotinamide | BLD Pharm.

- 5-Bromo-2-methylnicotinic acid | 351003-02-6 - Sigma-Aldrich.Sigma-Aldrich.

- Amide bond formation: Beyond the myth of coupling reagents.Chemical Society Reviews.

- Application Notes and Protocols for 2-Amino-4-bromo-3-nitropyridine in Organic Synthesis.Benchchem.

Sources

Metabolic Stability Predictions for Diethyl-2-methylnicotinamide Analogs: A Technical Guide

Topic: Metabolic Stability Predictions for Diethyl-2-methylnicotinamide Analogs Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary & Mechanistic Rationale

The optimization of diethyl-2-methylnicotinamide derivatives represents a classic medicinal chemistry challenge: balancing pharmacodynamic potency (often driven by the amide moiety) with pharmacokinetic stability. While the parent scaffold, N,N-diethylnicotinamide (Nikethamide), is a known respiratory stimulant, the introduction of a 2-methyl group introduces significant steric and electronic perturbations that alter metabolic susceptibility.

This guide provides a rigorous framework for predicting, assessing, and validating the metabolic stability of this specific analog series. It moves beyond generic protocols to address the unique liability of the diethylamine side chain and the pyridine ring systems .

The Metabolic "Soft Spots"

For this chemical series, metabolic instability is driven by two primary vectors:

- -Carbon Hydroxylation (N-Dealkylation): The ethyl groups on the amide nitrogen are prime targets for CYP450-mediated oxidation (primarily CYP3A4 and CYP2E1), leading to the formation of an unstable carbinolamide intermediate, which collapses to release acetaldehyde and the N-ethyl metabolite.

-

Pyridine Ring Oxidation: While the 2-methyl group effectively blocks the C2 position from nucleophilic metabolic attack (e.g., by aldehyde oxidase), the C6 position remains vulnerable to oxidation. Furthermore, the pyridine nitrogen is susceptible to N-oxidation by Flavin-containing Monooxygenases (FMOs).

Pathway Visualization

The following diagram illustrates the predicted metabolic divergence between the parent scaffold and the 2-methyl analog.

Figure 1: Predicted metabolic fate of diethyl-2-methylnicotinamide.[1] The 2-methyl group sterically hinders C2-oxidation but does not protect the N-ethyl groups.

In Silico Prediction Framework

Before physical synthesis, computational modeling is essential to rank analogs. For diethyl-2-methylnicotinamide derivatives, standard QSAR models often fail to account for the ortho-effect (steric clash between the 2-methyl and the 3-diethylamide).

Structural Preparation & Conformer Generation

The 2-methyl group forces the amide bond out of planarity with the pyridine ring. This "twisted" conformation alters the accessibility of the

-

Protocol: Generate 3D conformers using a low-energy search (e.g., OPLS3e force field).

-

Critical Check: Ensure the amide dihedral angle reflects the steric clash (typically ~60-90° twist relative to the ring).

Site of Metabolism (SOM) Prediction

Use a consensus scoring approach combining reactivity and accessibility.

-

Reactivity (DFT): Calculate the Bond Dissociation Energy (BDE) for the

-C-H bonds on the ethyl groups. Lower BDE correlates with higher lability. -

Accessibility (Docking): Dock the lowest-energy conformer into the crystal structure of CYP3A4 (PDB: 1TQN). Measure the distance from the heme iron (Fe) to the ethyl

-carbons.

Prediction Logic:

Experimental Validation: Microsomal Stability Assay

This protocol is designed to validate the in silico predictions. It uses liver microsomes to simulate Phase I metabolism.[2]

Reagents & Materials

-

Test Compound: 10 mM stock in DMSO.

-

Liver Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein concentration).

-

NADPH Regenerating System: 1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 3.3 mM MgCl2, 0.4 U/mL glucose-6-phosphate dehydrogenase.

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

Quench Solution: Ice-cold Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).

Step-by-Step Protocol

-

Preparation: Dilute microsomes to 0.5 mg/mL in phosphate buffer. Pre-warm to 37°C.

-

Initiation:

-

Incubation: Incubate at 37°C with shaking.

-

Sampling: Remove 50 µL aliquots at

minutes. -

Quenching: Immediately transfer aliquot into 150 µL of ice-cold Quench Solution. Vortex for 1 min.

-

Clarification: Centrifuge at 4,000 rpm for 15 min at 4°C to pellet proteins.

-

Analysis: Inject supernatant onto LC-MS/MS.

Analytical Workflow (LC-MS/MS)

-

Column: C18 Reverse Phase (e.g., Waters BEH C18, 1.7 µm).

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in ACN.[1]

-

Gradient: 5% B to 95% B over 3 minutes.

-

Detection: MRM mode. Monitor Parent

and the specific N-desethyl metabolite

Data Analysis & Interpretation

Calculating Intrinsic Clearance ( )

Plot the natural log of the percentage of parent compound remaining vs. time. The slope of the linear regression (

To predict in vivo clearance (hepatic), apply scaling factors:

Ranking Criteria

Based on the

| Stability Class | Interpretation | ||

| High Stability | < 10 | > 140 | Excellent candidate; low metabolic turnover. |

| Moderate | 10 - 50 | 30 - 140 | Acceptable; likely requires b.i.d. dosing. |

| Low Stability | > 50 | < 30 | Rapid clearance; likely bioavailability issues. |

Troubleshooting the "2-Methyl" Anomaly

If the 2-methyl analog shows lower stability than expected:

-

Hypothesis: The steric twist prevents conjugation of the amide nitrogen lone pair with the pyridine ring.

-

Consequence: The nitrogen becomes more basic (sp3-like), increasing its affinity for the CYP heme oxo-species, thereby accelerating N-dealkylation.

-

Solution: Replace ethyl groups with deuterated ethyl (

-ethyl) or cyclic amines (e.g., pyrrolidine) to stabilize the soft spot.

Automated Workflow Visualization

The following diagram summarizes the integrated workflow from prediction to data analysis.

Figure 2: Integrated workflow for assessing metabolic stability of nicotinamide analogs.

References

-

Di, L., et al. (2003).[4] "Optimization of a Higher Throughput Microsomal Stability Assay." Journal of Biomolecular Screening. Available at: [Link]

-

Testa, B., & Krämer, S. D. (2007). "The Biochemistry of Drug Metabolism – An Introduction: Part 3. Reactions of Hydrolysis and Their Enzymes." Chemistry & Biodiversity. Available at: [Link]

-

Tyzack, J. D., & Kirchmair, J. (2019). "Computational Methods for Predicting Drug Metabolism." Chemical Reviews. Available at: [Link]

-

Obach, R. S. (1999). "Prediction of human clearance of twenty-nine drugs from hepatic microsomal intrinsic clearance data." Drug Metabolism and Disposition. Available at: [Link]

-

Hunt, P., et al. (2018).[5] "WhichP450: a multi-class categorical model to predict the major metabolising CYP450 isoform for a compound."[5] Journal of Computer-Aided Molecular Design. Available at: [Link]

Sources

- 1. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. charnwooddiscovery.com [charnwooddiscovery.com]

- 3. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 4. scialert.net [scialert.net]

- 5. news-medical.net [news-medical.net]

The Potential Role of 5-Bromo-N,N-diethyl-2-methylnicotinamide in Agrochemical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural science. Within this landscape, nitrogen-containing heterocyclic compounds, particularly nicotinamide derivatives, have emerged as a highly successful class of fungicides. This technical guide delves into the prospective role of a specific, yet representative, molecule: 5-Bromo-N,N-diethyl-2-methylnicotinamide. While this compound is not currently a commercialized agrochemical, its structure embodies key pharmacophoric features that are instructive for the design and synthesis of new active ingredients. This document provides a comprehensive analysis of its plausible synthesis, a discussion of its potential mode of action as a Succinate Dehydrogenase Inhibitor (SDHI), and a detailed examination of the structure-activity relationships that would govern its efficacy. This guide is intended to serve as a technical resource for researchers engaged in the discovery and development of next-generation agrochemicals.

Introduction: The Nicotinamide Scaffold in Agrochemicals

Nicotinamide, a form of vitamin B3, and its derivatives have a rich history in biochemistry and pharmacology. In the realm of agrochemicals, this scaffold has been successfully exploited to create a range of highly effective fungicides.[1] A prominent example is the class of Succinate Dehydrogenase Inhibitors (SDHIs), which target a crucial enzyme in the mitochondrial respiratory chain of pathogenic fungi.[2][3][4] The commercial success of SDHIs like boscalid has spurred extensive research into novel nicotinamide analogues with improved potency, broader spectrum of activity, and favorable toxicological profiles.

This guide focuses on the hypothetical molecule, 5-Bromo-N,N-diethyl-2-methylnicotinamide, as a case study to explore the key chemical and biological considerations in the development of new nicotinamide-based agrochemicals. By deconstructing its synthesis and analyzing the potential contribution of each of its functional groups, we can gain valuable insights into the rational design of new fungicidal agents.

Synthesis and Characterization of 5-Bromo-N,N-diethyl-2-methylnicotinamide

The synthesis of 5-Bromo-N,N-diethyl-2-methylnicotinamide can be logically approached in a two-step process starting from 5-bromo-2-methyl-nicotinic acid.

Synthesis of the Precursor: 5-Bromo-2-methyl-nicotinic acid

A plausible route to the key intermediate, 5-bromo-2-methyl-nicotinic acid, begins with the esterification of the corresponding commercially available acid, followed by hydrolysis. A known method for the synthesis of the ethyl ester involves the use of a phase transfer catalyst to drive the reaction to completion.[5]

Experimental Protocol: Synthesis of 5-Bromo-2-methyl-nicotinic acid

-

Esterification: To a solution of 5-bromo-2-methyl-nicotinic acid (1.0 eq) in anhydrous ethanol (10-20 volumes), add a catalytic amount of a phase transfer catalyst such as benzyltriethylammonium chloride (BTEAC) and a strong acid catalyst like concentrated sulfuric acid.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, cool the reaction mixture and neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the ethyl ester with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude ethyl 5-bromo-2-methyl-nicotinate.

-

Hydrolysis: Dissolve the crude ester in a mixture of ethanol and an aqueous solution of a strong base (e.g., sodium hydroxide).

-

Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitored by TLC or HPLC).

-

Acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to precipitate the 5-bromo-2-methyl-nicotinic acid.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Amidation to Yield 5-Bromo-N,N-diethyl-2-methylnicotinamide

The final step involves the formation of the amide bond between 5-bromo-2-methyl-nicotinic acid and diethylamine. This can be achieved through several standard amidation procedures, often involving the activation of the carboxylic acid.

Experimental Protocol: Synthesis of 5-Bromo-N,N-diethyl-2-methylnicotinamide

-

Acid Activation: Suspend 5-bromo-2-methyl-nicotinic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like Hydroxybenzotriazole (HOBt).

-

Alternatively, the carboxylic acid can be converted to the acid chloride using thionyl chloride or oxalyl chloride.

-

Amidation: To the activated acid, add diethylamine (1.1-1.5 eq) and a non-nucleophilic base like triethylamine (Et3N) to scavenge the acid byproduct.

-

Stir the reaction at room temperature until completion (monitored by TLC or HPLC).

-

Quench the reaction with water and extract the product into an organic solvent.

-

Wash the organic layer sequentially with dilute acid, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the crude product by column chromatography on silica gel to afford 5-Bromo-N,N-diethyl-2-methylnicotinamide.

Table 1: Hypothetical Characterization Data for 5-Bromo-N,N-diethyl-2-methylnicotinamide

| Analytical Technique | Expected Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.5 (s, 1H, pyridine-H), ~7.8 (s, 1H, pyridine-H), ~3.5 (q, 4H, -N(CH₂CH₃)₂), ~2.6 (s, 3H, -CH₃), ~1.2 (t, 6H, -N(CH₂CH₃)₂) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ (ppm): ~168 (C=O), ~155 (pyridine-C), ~148 (pyridine-C), ~140 (pyridine-C), ~130 (pyridine-C), ~120 (pyridine-C-Br), ~42 (-N(CH₂)₂), ~22 (-CH₃), ~13 (-N(CH₂CH₃)₂) |

| Mass Spectrometry (ESI+) | m/z: [M+H]⁺ calculated for C₁₁H₁₅BrN₂O |

| Appearance | Off-white to pale yellow solid |

Proposed Mode of Action: A Succinate Dehydrogenase Inhibitor

Based on the structural analogy to known nicotinamide fungicides, it is highly probable that 5-Bromo-N,N-diethyl-2-methylnicotinamide would function as a Succinate Dehydrogenase Inhibitor (SDHI). SDHIs act by binding to the ubiquinone-binding site (Q-site) of the succinate dehydrogenase enzyme complex (Complex II) in the mitochondrial electron transport chain of fungi.[1][6] This inhibition disrupts the fungus's ability to produce ATP, leading to cell death.

Caption: Proposed mechanism of action of 5-Bromo-N,N-diethyl-2-methylnicotinamide as an SDHI.

Structure-Activity Relationship (SAR) Analysis

The potential fungicidal activity of 5-Bromo-N,N-diethyl-2-methylnicotinamide can be rationalized by examining the contribution of its distinct structural components.

-

Nicotinamide Core: This is the fundamental pharmacophore that anchors the molecule in the active site of the SDH enzyme.

-

5-Bromo Substituent: The bromine atom at the 5-position of the pyridine ring is expected to significantly influence the electronic properties and binding affinity of the molecule. Halogen bonding is a recognized interaction in ligand-protein binding, and the bromo group could form a crucial interaction with the amino acid residues in the Q-site of the SDH enzyme. Furthermore, the lipophilicity imparted by the bromine atom can enhance membrane permeability.

-

2-Methyl Group: The methyl group at the 2-position of the pyridine ring can have several effects. It can sterically influence the conformation of the molecule, potentially locking it into a bioactive conformation. It can also modulate the electronic properties of the pyridine ring and contribute to hydrophobic interactions within the binding pocket.

-

N,N-diethylamide Moiety: The N,N-diethylamide group plays a critical role in the overall physicochemical properties of the molecule, such as solubility, lipophilicity, and metabolic stability. The nature of the amide substituent can fine-tune the molecule's ability to penetrate the fungal cell wall and membrane to reach its target. The two ethyl groups contribute to the lipophilicity and may engage in hydrophobic interactions within the enzyme's active site.

Caption: Structure-activity relationship (SAR) analysis of the key functional groups.

Conclusion and Future Directions

While 5-Bromo-N,N-diethyl-2-methylnicotinamide serves as a hypothetical case study in this guide, its structural components are representative of a promising area for agrochemical research. The principles of its synthesis and the analysis of its potential mode of action and structure-activity relationships provide a solid framework for the design of novel nicotinamide-based fungicides.

Future research in this area should focus on the synthesis and biological evaluation of a library of analogues, varying the substituents on the pyridine ring and the nature of the amide group. Such studies, coupled with computational modeling and X-ray crystallography of the target enzyme, will be instrumental in developing the next generation of highly effective and sustainable agrochemicals.

References

-

Pesticide Action Network UK. (n.d.). SDHI fungicides. Retrieved from [Link]

-

Crop Science US. (2025, March 14). Fungicide Modes of Action. Retrieved from [Link]

-

UGD Publishing System. (2025, June 15). THE SUCCINATE DEHIDROGENASE INHIBITOR FUNGICIDES: FUNGAL RESISTANCE AND ITS MANAGEMENT. Retrieved from [Link]

-

Fungicide Resistance Action Committee. (n.d.). Succinate dehydrogenase inhibitor (SDHI) [Group 7] resistance management strategy. Retrieved from [Link]

-

MDPI. (2022, December 8). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Retrieved from [Link]

Sources

- 1. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. acs.figshare.com [acs.figshare.com]

- 4. Amide derivatives as potential SDH inhibitors: Design, synthesis, antifungal activity, and preliminary mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Comprehensive Overview of the Amide Linker Modification in the Succinate Dehydrogenase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Electronic properties of the pyridine ring in 5-bromo-nicotinamides

The following technical guide details the electronic, physicochemical, and reactive properties of the 5-bromo-nicotinamide scaffold. It is structured to provide actionable insights for medicinal chemists and structural biologists.

Executive Summary: The "Push-Pull" Deficit

In modern drug discovery, 5-bromo-nicotinamide represents a privileged scaffold that combines the hydrogen-bonding versatility of nicotinamide with the lipophilic and steric utility of a halogen. However, its utility is governed by a specific electronic deficit. The pyridine ring, inherently electron-poor (

This guide dissects the electronic consequences of this substitution pattern, focusing on pKa suppression , sigma-hole formation (halogen bonding) , and oxidative addition kinetics .

Electronic Structure Analysis

The electronic behavior of 5-bromo-nicotinamide is defined by the interplay of three distinct vectors acting upon the aromatic sextet.

The Pyridine Core (The -Sink)

The pyridine nitrogen (N1) exerts a strong inductive pull (

The C3-Amide (The H-Bond Director)

The carboxamide group at C3 is a moderate electron-withdrawing group (

-

Inductive Effect (

): Pulls density from the ring. -

Resonance: The carbonyl group can conjugate with the ring, though this is limited by the meta positioning relative to the nitrogen. Its primary role is as a directional H-bond donor/acceptor.

The C5-Bromine (The Sigma-Hole Donor)

The bromine atom at C5 is the critical modulator.

-

Inductive Effect (

): High electronegativity exerts a strong withdrawal ( -

Mesomeric Effect (

): While halogens are weak -

The Sigma-Hole: The electron withdrawal along the C-Br bond creates a region of positive electrostatic potential on the distal tip of the bromine atom (the

-hole). This allows the molecule to act as a Lewis acid in halogen bonding interactions.

Visualization: Electronic Vector Map

The following diagram illustrates the net electronic forces acting on the scaffold.

Figure 1: Electronic Vector Map showing the cumulative electron-withdrawing effects on the pyridine core.

Physicochemical Implications

The electronic architecture described above directly dictates the measurable physicochemical properties of the molecule.

Basicity Suppression (pKa)

The most significant electronic consequence is the dramatic reduction in the basicity of the pyridine nitrogen.

-

Pyridine pKa: 5.23

-

Nicotinamide pKa: 3.35 (Effect of 3-CONH

) -

5-Bromo-Nicotinamide pKa: ~0.9 – 1.1 (Estimated)

Mechanism: The additive

-

Practical Consequence: At physiological pH (7.4), the molecule is 100% neutral. This improves membrane permeability (passive diffusion) compared to more basic pyridines that might be partially ionized.

Lipophilicity and Solubility

-

LogP: ~0.40 (Experimental/Predicted Consensus).

-

Solubility: The amide group provides high aqueous solubility potential, but the crystal lattice energy is high due to strong intermolecular H-bonding (Amide-Amide dimers) and Halogen bonding.

-

Melting Point: 219–223 °C (High melting point confirms strong lattice interactions).

Comparative Data Table

| Property | Pyridine | Nicotinamide | 5-Br-Nicotinamide | Impact on Drug Design |

| MW | 79.1 | 122.1 | 201.02 | Fragment-like; space for elaboration. |

| pKa (Pyridine N) | 5.23 | 3.35 | ~1.0 | Neutral at pH 7.4; reduced hERG liability. |

| Hammett | 0 | 0.31 | 0.70 | Highly electron-deficient ring. |

| LogP | 0.65 | -0.37 | 0.40 | Balanced lipophilicity for CNS penetration. |

| H-Bond Donors | 0 | 1 (Amide) | 1 (Amide) | Key interaction with backbone carbonyls. |

| Halogen Bond | No | No | Yes (C5-Br) | Specific interaction with Carbonyl O or Met-S. |

Supramolecular Reactivity: The Halogen Bond

In protein binding pockets, the C5-Bromine is not merely a hydrophobic space-filler. It is an electronic anchor.

-

The Interaction:

(where Y is a nucleophile like backbone -

Geometry: Strictly linear (

) relative to the C-Br bond due to the directional nature of the -

Strength: 1–5 kcal/mol, comparable to weak hydrogen bonds but more hydrophobic.

Case Study Relevance: In kinase inhibitors, 5-bromo-nicotinamide derivatives often show superior potency over their 5-chloro or 5-methyl analogs specifically due to this halogen bonding capability, which locks the ligand orientation.

Synthetic Reactivity: C5-Activation

The electron deficiency of the ring activates the C-Br bond for oxidative addition with low-valent transition metals (e.g., Pd(0)), making this scaffold an excellent substrate for cross-coupling.

Suzuki-Miyaura Coupling Protocol

Due to the electron-poor nature of the ring, the oxidative addition step is fast. However, the presence of the free amide and pyridine nitrogen can poison catalysts.

Optimized Protocol (Standardized):

-

Catalyst: Pd(dppf)Cl

(High bite angle, resistant to N-coordination). -

Base: K

PO -

Solvent: 1,4-Dioxane/Water (4:1).

-

Temperature: 80–90 °C.

Workflow Diagram:

Figure 2: Synthetic workflow for functionalizing the C5 position via Suzuki coupling.

Experimental Validation Protocols

To verify the electronic properties in your specific derivative, use the following self-validating protocols.

pKa Determination (Spectrophotometric Titration)

-

Rationale: Potentiometric titration is difficult due to the low pKa (~1.0). UV-Vis spectroscopy is more sensitive.

-

Method:

-

Prepare a

solution of 5-bromo-nicotinamide. -

Titrate with HCl from pH 4.0 down to pH 0.5.

-

Monitor the bathochromic shift of the

transition (typically ~260 nm). -

Plot Absorbance vs. pH. The inflection point is the pKa.

-

Halogen Bond Verification (X-Ray Crystallography)

-

Rationale: To confirm if the bromine is acting as a halogen bond donor in the solid state.

-

Criteria: Look for intermolecular contacts where the distance

and the angle

References

-

PubChem. 5-Bromonicotinamide | C6H5BrN2O | CID 1808.[1][2] National Library of Medicine. Available at: [Link]

- Hansch, C., Leo, A., & Taft, R. W. (1991).A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. (Source for values).

- Jorgensen, W. L., et al.The OPLS Force Field.

-

ResearchGate. Cross-Coupling Reactions of 5-Bromo-1,2,3-triazines (Analogous reactivity patterns for electron-deficient bromo-heterocycles). Available at: [Link]

Sources

Patent Landscape and Mechanistic Utility of N,N-Diethyl-2-methylnicotinamide Derivatives in Drug Discovery

Executive Summary

N,N-diethyl-2-methylnicotinamide (N,N-diethyl-2-methylpyridine-3-carboxamide) occupies a unique position in medicinal chemistry. Rather than serving solely as an active pharmaceutical ingredient (API), it is a highly privileged synthon. Its precise structural topology enables the rapid, stereoselective assembly of complex polycyclic scaffolds[1]. This technical whitepaper deconstructs the patent landscape of N,N-diethyl-2-methylnicotinamide and its derivatives, focusing on their mechanistic utility in lateral lithiation and their broad therapeutic applications—ranging from highly selective α2-adrenoceptor antagonists to novel kinase inhibitors[2][3].

Mechanistic Foundations: The Power of Lateral Lithiation

The synthesis of complex tetracyclic derivatives from N,N-diethyl-2-methylnicotinamide relies on a regioselective deprotonation strategy known as lateral lithiation ()[1]. The molecule is meticulously designed to facilitate this transformation:

-

The Directing Group : The N,N-diethylamide moiety is sterically demanding. This steric bulk prevents unwanted nucleophilic attack by organolithium reagents at the electrophilic carbonyl carbon.

-

Complex-Induced Proximity Effect (CIPE) : The amide oxygen acts as a Lewis base, coordinating with the lithium cation of the base (e.g., lithium diisopropylamide, LDA). This coordination brings the basic center into close proximity with the adjacent 2-methyl group, drastically lowering the pKa of the benzylic protons and directing deprotonation exclusively to the lateral methyl site[1].

-

Cyclocondensation : The resulting lithiated carbanion is highly nucleophilic. When reacted with an electrophile such as a cyclic imine (e.g., 3,4-dihydroisoquinoline), it undergoes an initial carbon-carbon bond formation followed by spontaneous intramolecular acylation. The nitrogen of the newly formed intermediate attacks the amide carbonyl, ejecting diethylamine to form a stable lactam ring[1].

Mechanistic pathway of lateral lithiation and cyclocondensation to form tetracyclic scaffolds.

Patent Landscape and Therapeutic Domains

The derivatives of 2-methylnicotinamide have been patented across multiple distinct therapeutic areas, demonstrating the versatility of this pharmacophore.

α2-Adrenoceptor Antagonists (Tetracyclic Naphthyridines)

The most prominent use of N,N-diethyl-2-methylnicotinamide is in the synthesis of decahydro-6H-isoquino[2,1-g][1,6]naphthyridines. Patents covering these compounds (e.g., US4791108, US4956365) highlight their efficacy in treating depression, metabolic disorders, and hypertonia[3][4]. A flagship derivative, RS-15385-197 , exhibits unprecedented selectivity for α2-adrenoceptors over α1-adrenoceptors, making it a critical tool compound in neuropharmacology ()[5].

IKKb Selective Kinase Inhibitors

Substituted 2-methylnicotinamide derivatives have been patented as potent inhibitors of the IκB kinase (IKK) complex. For instance, MLN120B (N-(6-chloro-7-methoxy-9H-β-carbolin-8-yl)-2-methylnicotinamide) is a patented IKKb inhibitor utilized in the treatment of inflammatory diseases and B-cell lymphomas ()[2]. The 2-methylnicotinamide moiety is crucial for anchoring the molecule within the kinase ATP-binding pocket.

Voltage-Gated Sodium Channel (TTX-S) Blockers

Recent patent literature details the use of 2-methylnicotinamide derivatives conjugated to pyrrolopyridinones as selective tetrodotoxin-sensitive (TTX-S) sodium channel blockers (NaV1.3 and NaV1.7) ()[6]. These compounds are targeted for the treatment of severe neuropathic pain.

Patent landscape of 2-methylnicotinamide derivatives across diverse therapeutic domains.

Quantitative Data: Structure-Affinity Relationships (SAR)

The stereochemistry of the tetracyclic derivatives synthesized from N,N-diethyl-2-methylnicotinamide profoundly impacts receptor binding affinity. The following table summarizes the SAR data for the flagship derivative RS-15385 and its enantiomers, demonstrating how precise spatial orientation dictates target selectivity[5][7].

| Compound | Stereochemistry | α2-Adrenoceptor pKi | α1-Adrenoceptor pKi | Selectivity (α2/α1) |

| RS-15385-197 | 8aR, 12aS, 13aS | 9.45 | 5.29 | > 14,000 |

| RS-15385-196 | Racemate | 9.18 | ~5.00 | High |

| RS-15385-198 | 8aS, 12aR, 13aR | 6.32 | Not Determined | Low |

Data adapted from Clark et al., J. Med. Chem. 1991 ()[3][5].

Validated Experimental Protocol: Annulation Workflow

To ensure reproducibility and scientific trustworthiness, the following self-validating protocol details the cyclocondensation of N,N-diethyl-2-methylnicotinamide with 6-methoxy-3,4-dihydroisoquinoline to yield the tetracyclic core (5,8,13,13a-tetrahydro-3-methoxy-8-oxo-6H-isoquino[2,1-g][1,6]naphthyridine)[1].

Step 1: Preparation of the Non-Nucleophilic Base

-

Procedure : Under an inert argon atmosphere, add n-butyllithium (312 mL of 1.6 M in hexane, 0.50 mol) to a solution of diisopropylamine (74 mL, 0.53 mol) in 750 mL of anhydrous tetrahydrofuran (THF) at -70°C.

-

Causality : The generation of Lithium Diisopropylamide (LDA) is required because n-butyllithium alone is too nucleophilic and would attack the carbonyl carbon of the amide. LDA provides the necessary basicity to deprotonate the 2-methyl group without compromising the amide functionality[1].

Step 2: Lateral Lithiation and Electrophile Addition

-

Procedure : To the LDA solution at -70°C, add a pre-mixed solution of N,N-diethyl-2-methylnicotinamide (96.0 g, 0.50 mol) and 6-methoxy-3,4-dihydroisoquinoline (80.5 g, 0.50 mol) in 200 mL of THF dropwise over 15 minutes.

-

Causality : The low temperature (-70°C) traps the highly reactive lithiated species and prevents unwanted self-condensation or dimerization. The CIPE directs the lithium to the 2-methyl group, generating a lateral carbanion that immediately attacks the imine carbon of the dihydroisoquinoline[1].

Step 3: Thermodynamically Driven Cyclocondensation

-

Procedure : Remove the cooling bath and allow the dark reaction mixture to warm to -25°C over 30 minutes.

-

Validation Cue : The successful progression of the reaction is visually confirmed by the formation of a thick suspension.

-

Causality : Warming the mixture provides the activation energy necessary for the intramolecular acylation. The secondary amine formed from the initial addition attacks the sterically hindered diethylamide carbonyl. The ejection of the diethylamine leaving group drives the formation of the thermodynamically stable lactam ring[1].

Step 4: Quenching and Product Isolation

-

Procedure : Quench the reaction at 0°C by adding a solution of 200 mL concentrated hydrochloric acid in 500 mL of water. Separate the organic layer, extract the aqueous layer with dichloromethane, and wash with brine. Dry over magnesium sulfate and evaporate in vacuo.

-

Causality : The acidic quench halts the reaction, neutralizes the ejected diethylamine, and protonates any unreacted basic intermediates, ensuring a clean phase separation for the neutral lactam product[1].

References

-

Clark, R. D., Repke, D. B., Berger, J., Nelson, J. T., Kilpatrick, A. T., Brown, C. M., MacKinnon, A. C., & Clague, R. U. "Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1,6]naphthyridines at alpha-adrenoceptors." Journal of Medicinal Chemistry 34.2 (1991): 705-717. URL:[Link]

-

Clark, R. D., Repke, D. B., Kilpatrick, A. T., Brown, C. M., MacKinnon, A. C., & Spedding, M. "The pharmacology of RS-15385-197, a potent and selective α2-adrenoceptor antagonist." British Journal of Pharmacology 104.4 (1991): 1045-1052. URL:[Link]

- Millennium Pharmaceuticals, Inc. "Use of a PKC inhibitor." US Patent 8,748,428 B2, issued June 10, 2014.

- RaQualia Pharma Inc. "Pyrrolopyridinone derivatives as ttx-s blockers." World Intellectual Property Organization Patent WO2013161312A1, published October 31, 2013.

-

Beak, P., & Meyers, A. I. "Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds." Accounts of Chemical Research 19.11 (1986): 356-363. URL:[Link]

Sources

- 1. chemistry-chemists.com [chemistry-chemists.com]

- 2. US8748428B2 - Use of a PKC inhibitor - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. epdf.pub [epdf.pub]

- 5. The pharmacology of RS-15385-197, a potent and selective α2-adrenoceptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 6. WO2013161312A1 - Pyrrolopyridinone derivatives as ttx-s blockers - Google Patents [patents.google.com]

- 7. Structure-affinity relationships of 12-sulfonyl derivatives of 5,8,8a,9,10,11,12,12a,13,13a-decahydro-6H-isoquino[2,1-g][1 ,6] naphthyridines at alpha-adrenoceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions of 5-Bromo-Nicotinamides

Introduction

Nicotinamide and its derivatives are crucial structural motifs in a vast array of pharmaceuticals and biologically active compounds. The functionalization of the pyridine ring at the 5-position is a key strategy in medicinal chemistry for modulating the pharmacological properties of these molecules. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile method for forging carbon-carbon bonds, offering a direct route to introduce diverse aryl and heteroaryl substituents onto the nicotinamide scaffold.[1][2] This is achieved by coupling an organoboron species with an organohalide, catalyzed by a palladium complex.[3]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the optimal conditions for the Suzuki cross-coupling of 5-bromo-nicotinamides. It delves into the critical parameters influencing the reaction's success, offers detailed experimental protocols, and presents a comparative analysis of various catalytic systems.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[4] The fundamental steps are:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-bromine bond of the 5-bromo-nicotinamide. This is often the rate-limiting step and is facilitated by electron-withdrawing groups on the pyridine ring.[5][6]

-

Transmetalation: The organoboron reagent (e.g., a boronic acid) is activated by a base, allowing for the transfer of its organic group to the palladium(II) center, displacing the halide.[3]

-

Reductive Elimination: The two organic ligands on the palladium center couple, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for Optimization

The success of the Suzuki coupling of 5-bromo-nicotinamides hinges on the careful selection of several key reaction parameters. The interplay between the catalyst, ligand, base, and solvent is crucial for achieving high yields and minimizing side reactions.

Catalyst and Ligand Selection

Palladium catalysts are the most widely used for Suzuki couplings.[4] The choice of ligand is critical as it influences the catalyst's stability and reactivity.[7]

-

Palladium Precursors: Common choices include Pd(PPh₃)₄, Pd(dppf)Cl₂, and Pd(OAc)₂.[1][7][8] Pd(II) precursors like Pd(OAc)₂ and PdCl₂ require in-situ reduction to the active Pd(0) species.[9]

-

Phosphine Ligands: These are the most common ligands. Electron-rich and bulky phosphine ligands, such as those from the Buchwald and Fu groups (e.g., SPhos, XPhos), often exhibit high catalytic activity, especially for challenging substrates.[4][10] For 5-bromo-nicotinamides, ligands like PPh₃ and dppf have proven effective.[1][8]

The Role of the Base

A base is essential for the transmetalation step, where it activates the boronic acid.[3] The choice of base can significantly impact the reaction rate and yield.[11]

-

Inorganic Bases: Carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are frequently used.[2][5] K₃PO₄ is often a robust choice for heteroaromatic couplings.[2]

-

Organic Bases: In some cases, amine bases like triethylamine (Et₃N) can be employed.[7]

It's important to note that excessively strong basic conditions can lead to undesired side reactions, such as protodeboronation of the boronic acid.[12]

Solvent Systems

The solvent plays a multifaceted role, influencing the solubility of reactants and the stability of the catalytic species.[13]

-

Aprotic Solvents: Dioxane, toluene, and tetrahydrofuran (THF) are commonly used, often in combination with water.[5][11]

-

Protic Solvents: Ethanol/water mixtures have also been shown to be effective and offer a more environmentally friendly option.[14]

-

Polar Aprotic Solvents: Dimethylformamide (DMF) can be a good choice, particularly for solid-phase synthesis applications.[2]

The choice of solvent can sometimes influence the selectivity of the reaction, especially with substrates bearing multiple reactive sites.[15]

Comparative Analysis of Reaction Conditions

The following table summarizes various reported conditions for the Suzuki cross-coupling of 5-bromo-nicotinamide analogs, providing a valuable starting point for reaction optimization.

| Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Pd(dppf)Cl₂ (3) | dppf | K₂CO₃ | Dimethoxyethane | 80 | 2-6 | High |

| Pd(PPh₃)₄ (5) | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| Pd(OAc)₂ (2) | SPhos | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 |

| PdCl₂(dppf) (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 |

Data adapted from analogous systems and general knowledge of Suzuki couplings.[1][16]

Experimental Protocols

The following are generalized, step-by-step methodologies for conducting the Suzuki cross-coupling of a 5-bromo-nicotinamide. It is crucial to note that optimal conditions may vary depending on the specific boronic acid and nicotinamide derivative employed.

Protocol 1: Using Pd(dppf)Cl₂ in Dimethoxyethane

Materials:

-

5-Bromo-nicotinamide derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (3 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous, degassed dimethoxyethane (DME)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube, add the 5-bromo-nicotinamide, arylboronic acid, and potassium carbonate.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent and Catalyst Addition: Under the inert atmosphere, add the anhydrous, degassed dimethoxyethane via syringe, followed by the Pd(dppf)Cl₂ catalyst.

-

Reaction: Heat the reaction mixture to 80 °C with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water. Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Protocol 2: Using Pd(PPh₃)₄ in Toluene/Water

Materials:

-

5-Bromo-nicotinamide derivative (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

Degassed Toluene

-

Degassed Water

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the 5-bromo-nicotinamide, arylboronic acid, and potassium carbonate.

-

Solvent Addition: Add a degassed 4:1 mixture of toluene and water.

-

Degassing: Subject the mixture to three freeze-pump-thaw cycles to ensure a thoroughly inert atmosphere.

-

Catalyst Addition: Under a positive pressure of argon or nitrogen, add the Pd(PPh₃)₄ catalyst.

-

Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

-

Monitoring: Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Separate the organic layer and extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purification: Purify the crude product by column chromatography.

Caption: General experimental workflow for Suzuki cross-coupling.

Troubleshooting and Considerations

-

Low Yields: If low yields are observed, consider screening different ligands, bases, or solvents. Increasing the reaction temperature or time may also be beneficial. Ensure all reagents are pure and solvents are adequately degassed.

-

Side Reactions: Protodeboronation can be a significant side reaction. Using milder bases or anhydrous conditions can sometimes mitigate this issue. Homocoupling of the boronic acid can also occur; adjusting the stoichiometry or catalyst loading may help.

-

Substrate Scope: The electronic nature of both the 5-bromo-nicotinamide and the boronic acid can influence reactivity. Electron-withdrawing groups on the aryl halide generally facilitate the reaction, while electron-donating groups on the boronic acid can enhance the transmetalation step.[6]

Conclusion

The Suzuki-Miyaura cross-coupling reaction is an invaluable tool for the synthesis of 5-aryl and 5-heteroaryl nicotinamides. By carefully optimizing the choice of catalyst, ligand, base, and solvent, researchers can achieve high yields and access a wide range of novel compounds with potential applications in drug discovery and development. The protocols and insights provided in this guide offer a solid foundation for successfully implementing this powerful transformation in the laboratory.

References

-

Benchchem. A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-6-(bromomethyl)pyridine.

-

ResearchGate. Suzuki Coupling of Heteroaromatic Chlorides Using Highly Electron-Donating ClickPhos Ligands | Request PDF.

-

MDPI. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

-

Benchchem. Efficacy of Palladium Catalysts for 5-Bromonicotinaldehyde Suzuki Coupling: A Comparative Guide.

-

WordPress. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations.

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling.

-

RSC Publishing. highly efficient Suzuki–Miyaura coupling of N-heteroaryl halides and N-heteroarylboronic acids.

-

ResearchGate. Suzuki coupling reaction for the solid-phase preparation of 5-substituted nicotinic acid derivatives | Request PDF.

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

-

PMC. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water.

-

MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.

-

AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd.

-

Organic Chemistry Portal. Suzuki Coupling.

-

Wikipedia. Suzuki reaction.

-

PMC. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings.

-

ARODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.

-

ResearchGate. Which conditions are favorable for the efficient Suzuki coupling?.

-

ResearchGate. Effect of solvent on the Suzuki reaction a . | Download Table.

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

-

Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-5-(2-nitro-vinyl)-thiophene.

-

ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations - Wordpress [reagents.acsgcipr.org]

- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Yoneda Labs [yonedalabs.com]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. chemrxiv.org [chemrxiv.org]

- 13. arodes.hes-so.ch [arodes.hes-so.ch]

- 14. aidic.it [aidic.it]

- 15. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

Buchwald-Hartwig amination using 5-Bromo-N,N-diethyl-2-methylnicotinamide

Application Note: Buchwald-Hartwig Amination of 5-Bromo-N,N-diethyl-2-methylnicotinamide

Executive Summary

In modern drug development, highly functionalized pyridine scaffolds are ubiquitous due to their favorable pharmacokinetic properties and ability to act as robust hydrogen bond acceptors. 5-Bromo-N,N-diethyl-2-methylnicotinamide is a highly valuable building block; however, its electron-deficient heteroaryl core, combined with the steric hindrance of the 2-methyl and 3-carboxamide groups, presents significant challenges for C-N bond formation.

Mechanistic Insights & Causality in Catalyst Selection

The amination of bromopyridines is notoriously prone to side reactions, including hydrodebromination and catalyst deactivation via the formation of stable, off-cycle palladium-bis(amine) complexes [2]. Understanding the causality behind reagent selection is critical for success.

-

Palladium Precatalyst: We utilize

(Tris(dibenzylideneacetone)dipalladium(0)). Unlike -

Ligand Architecture: The pyridine nitrogen in 5-bromo-N,N-diethyl-2-methylnicotinamide can coordinate to the palladium center, poisoning the catalyst. To prevent this, we employ bulky, electron-rich dialkylbiarylphosphine ligands. BrettPhos is strictly selected for primary amines, while RuPhos is utilized for secondary amines. Their immense steric bulk forces the reductive elimination step to occur rapidly, outcompeting off-cycle deactivation pathways [3].

-

Base Selection: While Sodium tert-butoxide (

) provides the fastest reaction kinetics, it can occasionally hydrolyze sensitive amides. Fortunately, the N,N-diethylamide group on our substrate is exceptionally robust, allowing us to leverage the kinetic advantages of

Fig 1: Palladium-catalyzed Buchwald-Hartwig catalytic cycle for heteroaryl bromides.

Quantitative Optimization Matrix

The following table summarizes the empirical data driving our protocol parameters. Note the stark difference in conversion when utilizing standard bidentate ligands (BINAP) versus highly tuned dialkylbiarylphosphines (BrettPhos/RuPhos) for this specific scaffold [4].

| Entry | Catalyst System | Base | Solvent | Amine Type | Yield (%) | Observation / Causality |

| 1 | Toluene | Primary | 45% | High hydrodebromination due to slow reductive elimination. | ||

| 2 | 1,4-Dioxane | Primary | 78% | Good conversion; prolonged reaction time required (24h). | ||

| 3 | 1,4-Dioxane | Primary | >95% | Rapid coupling; bulky ligand prevents bis(amine) complexation. | ||

| 4 | LiHMDS | THF | Secondary | 92% | Optimal for secondary amines; prevents steric clash. |

Self-Validating Experimental Protocol

This workflow is designed as a self-validating system. At each critical juncture, physical or analytical cues are provided to confirm the reaction is proceeding correctly before moving to the next step.

Fig 2: End-to-end experimental workflow for the amination of 5-bromo-nicotinamide derivatives.

Step-by-Step Methodology (1.0 mmol Scale)

Step 1: Preparation and Degassing

-

Flame-dry a 20 mL Schlenk tube or pressure vial equipped with a magnetic stir bar.

-

Transfer the vessel to an argon-filled glovebox or utilize standard Schlenk line techniques. Causality: Oxygen irreversibly oxidizes electron-rich phosphine ligands to inactive phosphine oxides, terminating the catalytic cycle.

-

Add

(0.02 mmol, 2 mol%) and BrettPhos (0.04 mmol, 4 mol%) to the vessel. -

Add 5.0 mL of anhydrous, rigorously degassed 1,4-Dioxane. Stir at room temperature for 10 minutes.

Self-Validation Checkpoint 1: The solution must transition from a deep purple/black suspension to a clear, dark red/orange solution. This optical shift confirms the successful generation of the active

complex. If the solution turns black and precipitates, "palladium black" has formed, indicating oxygen contamination. Discard and restart.

Step 2: Substrate and Base Addition

5. Add 5-Bromo-N,N-diethyl-2-methylnicotinamide (1.0 mmol, 271.16 mg) and the desired primary amine (1.2 mmol).

6. Add

Self-Validation Checkpoint 2: Upon addition of the base, the mixture will become a heterogeneous slurry. A very mild exotherm may be felt through the vial, indicating the initial acid-base interaction between the amine and

.

Step 3: Thermal Activation 7. Seal the vessel with a Teflon-lined cap, remove it from the glovebox, and place it in a pre-heated oil bath or heating block at 100 °C. 8. Stir vigorously (800+ rpm) for 12–16 hours. Causality: High stirring rates are required to maintain the suspension of the inorganic base, ensuring continuous mass transfer.

Step 4: Reaction Monitoring 9. After 12 hours, cool the reaction to room temperature. Withdraw a 10 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.

Self-Validation Checkpoint 3: The LC-MS chromatogram must show the complete disappearance of the characteristic isotopic doublet at m/z 271/273 (starting material). The emergence of the product mass

confirms successful conversion.

Downstream Processing & Palladium Scavenging

For drug development professionals, residual palladium is a critical regulatory hurdle (must be <10 ppm). Standard aqueous workups do not remove coordinated palladium from pyridine-containing products.

-

Quench & Extract: Dilute the cooled reaction mixture with Ethyl Acetate (20 mL) and quench with water (10 mL). Separate the layers and extract the aqueous phase with EtOAc (2 x 10 mL).

-

Palladium Scavenging: Combine the organic layers and add a silica-based metal scavenger (e.g., SiliaMetS® Thiol or equivalent) at a loading of 5 equivalents relative to the initial Pd catalyst. Stir the suspension at 40 °C for 2 hours. Causality: The thiol groups aggressively outcompete the nicotinamide product for palladium coordination, trapping the metal onto the solid support.

-